[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE
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Overview
Description
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an appropriate ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds.
Scientific Research Applications
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: A fluorinated indole derivative with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-15(16-10-14(19)6-7-18(16)22-12)8-9-21-11-13-4-2-3-5-17(13)20;/h2-7,10,21-22H,8-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCUUGOPNGUFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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